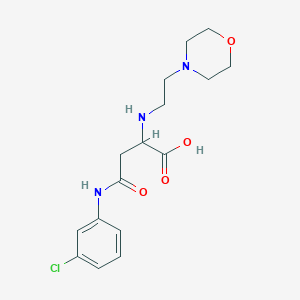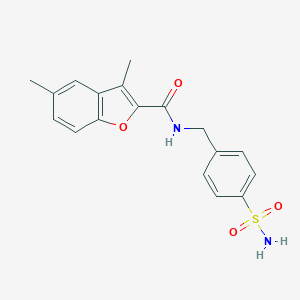
4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as L-690,330 and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid involves the inhibition of certain enzymes that are essential for various biochemical processes in the body. This compound specifically targets enzymes such as gamma-secretase, which is involved in the formation of beta-amyloid plaques in Alzheimer's disease, and angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure and heart function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid are primarily related to its inhibition of certain enzymes in the body. This compound has been shown to have the following effects:
1. Inhibition of cancer cell proliferation.
2. Inhibition of the formation of beta-amyloid plaques and neurofibrillary tangles in Alzheimer's disease.
3. Inhibition of ACE activity, which results in the regulation of blood pressure and heart function.
实验室实验的优点和局限性
The advantages of using 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid in lab experiments include its specificity and potency in inhibiting certain enzymes. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
未来方向
There are several future directions for the study of 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid. Some of the notable future directions include:
1. Further research on the potential use of this compound as an anti-cancer drug.
2. Investigation of the potential use of this compound in the treatment of other neurological disorders such as Parkinson's disease.
3. Development of more potent and selective inhibitors of gamma-secretase and ACE for the treatment of Alzheimer's disease and cardiovascular diseases, respectively.
4. Exploration of the potential use of this compound in other fields of scientific research such as immunology and infectious diseases.
In conclusion, 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.
合成方法
The synthesis of 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid involves the reaction of 3-chloroaniline and N-(2-aminoethyl)morpholine with 4-oxobutanoic acid. The reaction is carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using column chromatography to obtain pure 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid.
科学研究应用
4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid has been extensively studied for its potential applications in various fields of scientific research. Some of the notable research applications of this compound include:
1. Cancer Research: 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid has been studied for its potential use as an anti-cancer drug. It has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes that are essential for cancer cell proliferation.
2. Neuroscience Research: This compound has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to inhibit the activity of certain enzymes that are involved in the formation of beta-amyloid plaques and neurofibrillary tangles, which are the hallmarks of Alzheimer's disease.
3. Cardiovascular Research: 4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure. It has been shown to inhibit the activity of certain enzymes that are involved in the regulation of blood pressure and heart function.
属性
IUPAC Name |
4-(3-chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O4/c17-12-2-1-3-13(10-12)19-15(21)11-14(16(22)23)18-4-5-20-6-8-24-9-7-20/h1-3,10,14,18H,4-9,11H2,(H,19,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIXTTYEQVXTPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloroanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(4-pyridinyl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B385258.png)
![2-methoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B385259.png)
![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(3-pyridinylmethyl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B385260.png)
![4-chloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B385261.png)
![2-(2-methoxyphenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B385263.png)
![3,5-dimethyl-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B385264.png)
![3,5-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B385265.png)
![3,5-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B385266.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B385268.png)
![N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B385275.png)
![Ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate](/img/structure/B385276.png)
![Ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-3-carboxylate](/img/structure/B385278.png)
![(E)-4-bromo-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B385279.png)